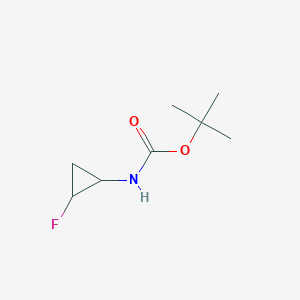
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the triazatriphosphinane family, which is characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement. The hexafluoro substitution adds significant stability and reactivity to the molecule, making it valuable in various chemical applications.
Preparation Methods
The synthesis of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium typically involves the reaction of trichlorophosphine with hexafluoroacetone in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The hexafluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with other molecules, leading to increased stability and reactivity. The nitrogen and phosphorus atoms in the cyclic structure allow for unique coordination chemistry, which is exploited in catalysis and material science .
Comparison with Similar Compounds
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium can be compared with other similar compounds such as:
2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane: Lacks the triium component, resulting in different reactivity and applications.
This compound derivatives: Modified versions with additional functional groups that tailor the compound’s properties for specific applications.
Other fluorinated triazatriphosphinanes: These compounds share similar structural features but differ in the number and position of fluorine atoms, affecting their chemical behavior and uses.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
F6H3N3P3+3 |
|---|---|
Molecular Weight |
251.956 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium |
InChI |
InChI=1S/F6H3N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H/q+3 |
InChI Key |
RMTHLJBPNATBRW-UHFFFAOYSA-N |
Canonical SMILES |
N1[P+](N[P+](N[P+]1(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)





![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
